molecular formula C11H10O2 B13337651 (E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid

(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid

Cat. No.: B13337651
M. Wt: 174.20 g/mol
InChI Key: JSFKWMWTRVXUKG-VQHVLOKHSA-N
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Description

(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid is an organic compound characterized by its unique structure, which includes an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid typically involves the condensation of 2,3-dihydro-1H-indene-1-one with acetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indane-1,3-dione: A versatile building block used in various applications.

    Indole derivatives: Compounds with a similar indene moiety and diverse biological activities.

Uniqueness

(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid is unique due to its specific structure and the range of reactions it can undergo

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2E)-2-(2,3-dihydroinden-1-ylidene)acetic acid

InChI

InChI=1S/C11H10O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7H,5-6H2,(H,12,13)/b9-7+

InChI Key

JSFKWMWTRVXUKG-VQHVLOKHSA-N

Isomeric SMILES

C1C/C(=C\C(=O)O)/C2=CC=CC=C21

Canonical SMILES

C1CC(=CC(=O)O)C2=CC=CC=C21

Origin of Product

United States

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